9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromen-7-one core with ethyl, fluorophenyl, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
Compared to similar compounds, 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the fluorophenyl moiety, imparts unique steric and electronic properties, potentially enhancing its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
9-ethyl-3-(4-fluorophenyl)-4-methylfuro[2,3-f]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICZGNJQMVHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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